Product packaging for Oleuroside(Cat. No.:CAS No. 116383-31-4)

Oleuroside

Cat. No.: B192006
CAS No.: 116383-31-4
M. Wt: 540.5 g/mol
InChI Key: WWKVQWHAWPZZDB-ASNPJKIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oleuroside, more commonly known in scientific literature as Oleuropein, is the primary bioactive phenolic compound found in the olive tree (Olea europaea L.) and a central component of the Mediterranean diet . This secoiridoid is particularly abundant in olive leaves and young fruits, with concentrations reaching up to 140 mg/g and 60-90 mg/g on a dry matter basis, respectively . Its chemical structure consists of an ester of elenolic acid and hydroxytyrosol, which is largely responsible for its potent, dose-dependent antioxidant activity by effectively scavenging reactive oxygen species (ROS) through hydrogen donation . Beyond its antioxidant capacity, Oleuropein exhibits a wide spectrum of pharmacological properties that are of significant interest for biomedical research. It has demonstrated robust anti-inflammatory effects and shows promise in studies investigating cancer prevention and therapy, with measurable anti-proliferative effects observed against a variety of solid tumors and hematological malignancies in both in vivo and in vitro models . Research also indicates potential cardioprotective, neuroprotective, and anti-atherogenic activities, making it a compound of interest for studying non-communicable diseases . Furthermore, its antimicrobial and antiviral properties, including investigated activity against SARS-CoV-2, add to its broad research applicability . The compound is rapidly absorbed and metabolized in the body, with hydroxytyrosol being its primary metabolite . This product is provided as a high-purity primary reference standard for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O13 B192006 Oleuroside CAS No. 116383-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116383-31-4

Molecular Formula

C25H32O13

Molecular Weight

540.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1

InChI Key

WWKVQWHAWPZZDB-ASNPJKIBSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Oleuroside

Abundance in Olea europaea L. (Olive)

The olive tree is the most significant natural source of oleuroside, where it is found in various parts of the plant, including the leaves, fruit (drupes), and to a lesser extent, the stems and roots. researchgate.netmdpi.comresearchgate.net

Distribution in Olive Leaves

Olive leaves are a primary repository of this compound, with concentrations that can be substantial, often ranging from 6% to 9% of the leaf's dry matter. mdpi.com The specific amount of this compound is heavily influenced by the olive cultivar. Research has demonstrated a wide variation in this compound concentrations among different cultivars, highlighting the genetic influence on the biosynthesis and accumulation of this secoiridoid.

For instance, studies comparing various Italian and Chinese cultivars have revealed significant differences in their this compound content. The 'Itrana', 'Apollo', and 'Maurino' cultivars have been noted for their high levels of total phenols, which includes this compound. nih.gov Similarly, in a study of four different cultivars, the 'Toffahi' cultivar exhibited the highest concentration of oleuropein (B1677263), a structurally related compound, suggesting varietal differences in secoiridoid metabolism that would also affect this compound levels. d-nb.info

Concentration of this compound and Related Secoiridoids in Leaves of Different Olive Cultivars

CultivarCompoundConcentration (mg/g dry weight)Source
ChemlaliOleuropein35.02 d-nb.info
ManzanillaOleuropein47.24 d-nb.info
PicaulOleuropein55.42 d-nb.info
ToffahiOleuropein67.76 d-nb.info
Frantoio selection (OL3)Oleuropein and isomers32.05 mdpi.com
O. europaea subsp. Cuspidata isolate Yunnan (OL9)Oleuropein and isomers29.27 mdpi.com
Olivon de Roda (OL26)Oleuropein and isomers5.25 mdpi.com

Presence in Olive Drupes

This compound is also a constituent of olive drupes, though its concentration is dynamic and closely linked to the fruit's maturation stage. nih.gov Generally, the highest levels of this compound and its parent compound, oleuropein, are found in unripe, green olives. researchgate.net As the fruit ripens and changes color from green to purple and then black, the concentration of these secoiridoids tends to decrease significantly. nih.govucdavis.edu

This decline is attributed to the enzymatic degradation of oleuropein and related compounds during the ripening process. nih.gov For example, in some cultivars, oleuropein levels can drop to nearly zero in fully mature, black olives. nih.gov This transformation is accompanied by an increase in other phenolic compounds, such as hydroxytyrosol (B1673988) and tyrosol. nih.gov

Changes in Oleuropein Concentration in Olive Drupes with Maturation

Maturation StageOleuropein ConcentrationSource
Unripe (Green)High (can reach up to 14% of dry matter) ucdavis.edu
Green MatureDecreasing ucdavis.edu
Black MatureContinues to fall, can be almost undetectable nih.govucdavis.edu

Varietal and Tissue-Specific Concentrations

The concentration of this compound is not uniform throughout the olive tree; it varies depending on the specific tissue. While leaves and unripe drupes contain the highest amounts, lower concentrations have been detected in other parts of the plant, such as the stems and roots. researchgate.netmdpi.comresearchgate.net

Research comparing different tissues has confirmed this distribution pattern. A comprehensive metabolic analysis of olive trees revealed the presence of oleuropein and related secoiridoids in leaves, stems, and roots, with distinct concentration profiles for each tissue. mdpi.com For instance, one study found that in response to water stress, oleuropein became the predominant phenolic compound in the roots of stressed plants, indicating a dynamic role for these compounds in different plant organs. researchgate.net

Furthermore, the specific cultivar of the olive tree plays a crucial role in determining the baseline concentration of this compound in all tissues. ucdavis.edu Greek and Italian olive cultivars have been reported to contain greater amounts of oleuropein compared to Spanish and Portuguese varieties. cabidigitallibrary.org

Identification in Other Related Plant Species

While Olea europaea is the most well-known source, this compound and structurally similar secoiridoids are characteristic of the Oleaceae family. mdpi.com These compounds have been identified in various other genera within this family, suggesting a shared biosynthetic pathway.

Plants from the following genera have been found to contain this compound or related compounds:

Fraxinus (Ash) researchgate.net

Syringa (Lilac) researchgate.net

Jasminum (Jasmine) researchgate.net

Ligustrum (Privet) researchgate.net

Phillyrea (Mock Privet) researchgate.net

The presence of these secoiridoids across different genera within the Oleaceae family underscores their significance as chemotaxonomic markers for this plant family. researchgate.net

Biosynthesis and Biotransformation Pathways of Oleuroside

Overview of Secoiridoid Biosynthesis in Olea europaea

Secoiridoids in Olea europaea are key secondary metabolites derived from the oleoside (B1148882) type of glucosides nih.govencyclopedia.pub. Their biosynthesis proceeds via a branching in the mevalonic acid (MVA) pathway nih.govresearchgate.netmdpi.comsemanticscholar.org.

The biosynthesis of oleuropein (B1677263) and other oleosides in Oleaceae branches from the mevalonic acid pathway, which is involved in terpene synthesis nih.govresearchgate.netmdpi.comsemanticscholar.orgscribd.com. This pathway provides the terpene precursors that form the oleoside moiety of these compounds mdpi.comscribd.com. Universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), involved in geraniol (B1671447) biosynthesis, can be synthesized from both the MVA pathway and the methylerythritol phosphate (B84403) (MEP) pathway researchgate.net. However, oleuropein biosynthesis in olives appears to be connected to the MVA pathway researchgate.net.

Oleuropein and its isomer oleuroside are biosynthesized via the loganin (B1675030) route mdpi.com. The iridoids in Oleaceae are formed from 10-hydroxygeraniol, a compound derived from geranyl diphosphate, via intermediates like irididal and iridotrial, leading to deoxyloganic acid encyclopedia.pubmdpi.com. Deoxyloganic acid is considered a common intermediate in the biosynthesis of most oleosides in Olea europaea encyclopedia.pubscribd.commdpi.com. While the role of loganin and secologanin (B1681713) in secoiridoid biosynthesis in Olea europaea remains somewhat controversial, studies suggest that deoxyloganic acid is a precursor of loganin and loganic acid, as well as secologanin and secologanic acid encyclopedia.pubmdpi.com. The biosynthesis of oleosides is similar to that of secologanin-derived secoiridoids found in other plant orders semanticscholar.org.

Precursor Compounds and Intermediate Metabolites

The biosynthesis of this compound involves several precursor compounds and intermediate metabolites within the secoiridoid pathway.

This compound is believed to originate from the formation of an ester bond between 3-hydroxytyrosol and a glucosidic secoiridoid called secoxyloganin (B110862) mdpi.comresearchgate.net. Secoxyloganin is one of the compounds involved in the biosynthetic pathways of olive secoiridoids mdpi.comresearchgate.net. Recent research has identified two bifunctional cytochrome P450 enzymes in Olea europaea, oleoside methyl ester synthase (OeOMES) and secoxyloganin synthase (OeSXS), which catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester and secoxyloganin, respectively, through a ketologanin intermediary nih.govfrontiersin.org. This suggests that in Olea europaea, the production of secoxy-iridoids might be independent of secologanin, in contrast to previously published hypotheses nih.gov.

Secoiridoids in Oleaceae are generally derived from oleoside-type glucosides, characterized by an exocyclic 8,9-olefinic functionality nih.govsemanticscholar.org. Oleuropein, for instance, has an oleosidic skeleton common to the secoiridoid glucosides of Oleaceae nih.govsemanticscholar.org. Oleoside 11-methyl ester, also known as elenolic acid glucoside, is a key precursor for major secoiridoids like oleuropein and ligstroside mdpi.comresearchgate.netencyclopedia.pubmdpi.com. This compound corresponds to oleuropein missing the 3-hydroxytyrosol moiety and includes a C8=C9 exocyclic bond mdpi.comresearchgate.net. The biosynthesis of oleosides has been investigated in other Oleaceae species, indicating that 7-ketologanic acid is likely an intermediate in this process researchgate.netresearchgate.net.

Enzymatic Regulation and Biosynthetic Steps

The biosynthesis of this compound, like other secoiridoids, involves a series of enzymatic reactions that transform monoterpene precursors into the characteristic secoiridoid structure. These steps are subject to enzymatic regulation, influencing the flux of intermediates and the final accumulation of compounds like this compound. The pathway involves the conversion of GPP through several intermediates, including geraniol, 8-hydroxygeraniol, and 8-oxogeranial, before the formation of the iridoid scaffold. nih.govwikipedia.org Subsequent steps involve glucosylation, hydroxylation, and the crucial oxidative cleavage of the cyclopentane (B165970) ring that defines secoiridoids. wikipedia.orgwikipedia.orgwikipedia.org

The biotransformation of this compound can also occur, often mediated by hydrolytic enzymes. For instance, β-glucosidases can cleave the glucose moiety, leading to the formation of aglycones. frontiersin.orgmdpi.comnih.gov These aglycones are often unstable and can undergo further transformations, contributing to the diversity of phenolic compounds observed in olive products. frontiersin.orgmdpi.comresearchgate.net The activity of these hydrolytic enzymes can be influenced by factors such as tissue maturation and processing conditions. europa.eusilae.it

Identification of Iridoid Synthase and Other Key Enzymes

Several key enzymes have been identified and characterized for their roles in the biosynthesis of iridoids and secoiridoids, including those likely involved in the pathway leading to this compound.

One pivotal enzyme is Iridoid Synthase (ISY) . First characterized in Catharanthus roseus, ISY catalyzes the formation of the iridoid scaffold from 8-oxogeranial. nih.govwikipedia.orgzenodo.org This enzyme is an unusual terpene cyclase that performs a two-step mechanism involving an NADPH-dependent reduction followed by a cyclization. nih.govwikipedia.org Homologs of ISY have been identified in olive (Olea europaea), and evidence suggests that olive ISY (OeISY) is involved in generating the monoterpene scaffold of oleuropein. nih.govresearchgate.net

Another critical enzyme family is Secologanin Synthase (SLS) . Originally classified as EC 1.3.3.9 and later as EC 1.14.19.62, SLS is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to form secologanin. wikipedia.orgcaymanchem.comnih.govexpasy.org While secologanin is a precursor for monoterpene indole (B1671886) alkaloids and ipecac alkaloids, related cytochrome P450 enzymes have been found in olive that catalyze oxidative C-C bond cleavage in the biosynthesis of secoxy-iridoids, such as oleoside methyl ester and secoxyloganin, from 7-epi-loganin. frontiersin.orgnih.gov These enzymes, although homologous to C. roseus SLS, exhibit different substrate and product profiles, highlighting variations in secoiridoid biosynthesis across plant species. nih.gov

Strictosidine (B192452) Synthase (STR) (EC 4.3.3.2) is a key enzyme in the biosynthesis of monoterpene indole alkaloids, catalyzing the condensation of tryptamine (B22526) and secologanin to form strictosidine. ebi.ac.ukacs.orgcjnmcpu.comnih.govwikipedia.org While strictosidine is not a direct precursor of this compound, STR's role in utilizing secologanin underscores the interconnectedness of these plant secondary metabolic pathways.

Recent research in olive has also identified other enzymes putatively involved in the oleuropein pathway, which is closely related to this compound biosynthesis. These include geraniol synthase (OeGES1), oleoside methyl ester synthase (OeOMES), secoxyloganin synthase (OeSXS), oleuropein β-glucosidase (OeGLU), and elenolic acid methylesterases (OeEAME1/2). frontiersin.orgfrontiersin.orgresearchgate.net The proposed pathway in Oleaceae involves numerous enzymatic steps, many of which are still being characterized. frontiersin.org

The identification and characterization of these enzymes, often through techniques like transcriptomics and functional assays, provide crucial data for understanding the complex enzymatic regulation and biosynthetic steps leading to the formation of this compound and related secoiridoids in plants. nih.govbiorxiv.orgsciety.org

Here is a table summarizing some of the key enzymes discussed:

Enzyme NameEC NumberCatalyzed ReactionRole in PathwaySource Organism (Examples)
Iridoid Synthase (ISY)Not specifiedCyclization of 8-oxogeranial to form the iridoid scaffoldFormation of the core iridoid structureCatharanthus roseus, Olea europaea nih.govwikipedia.orgzenodo.org
Secologanin Synthase (SLS)1.14.19.62Oxidative cleavage of loganin to form secologaninFormation of a secoiridoid precursorLonicera japonica, Catharanthus roseus wikipedia.orgcaymanchem.comnih.govexpasy.org
Strictosidine Synthase (STR)4.3.3.2Condensation of tryptamine and secologanin to form strictosidineKey step in monoterpene indole alkaloid biosynthesisCatharanthus roseus, Rauvolfia serpentina ebi.ac.ukacs.orgcjnmcpu.comwikipedia.org
Oleuropein β-Glucosidase (OeGLU)3.2.1.206Hydrolysis of oleuropein, releasing the glucose moietyInvolved in oleuropein metabolism and biotransformationOlea europaea frontiersin.orgfrontiersin.org
Oleoside Methyl Ester Synthase (OeOMES)Not specifiedConversion of 7-epi-loganin to oleoside methyl ester (via ketologanin)Involved in secoiridoid scaffold formation in oliveOlea europaea frontiersin.orgnih.govresearchgate.net
Secoxyloganin Synthase (OeSXS)Not specifiedConversion of 7-epi-loganin to secoxyloganin (via ketologanin)Involved in secoiridoid scaffold formation in oliveOlea europaea frontiersin.orgnih.govresearchgate.net
Geraniol Synthase (OeGES1)Not specifiedSynthesis of geraniol from geranyl diphosphateEarly step in the monoterpene pathwayOlea europaea frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Oleuroside Characterization

Chromatographic Techniques for Separation and Identification

Chromatography plays a crucial role in isolating oleuroside from the complex matrices in which it is found. This separation is a necessary step before detection and characterization.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC-DAD is a widely used technique for the separation and identification of phenolic compounds, including this compound, in olive leaf extracts and other plant materials. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. The DAD then detects the separated compounds by measuring their absorbance across a range of ultraviolet and visible wavelengths. This provides a UV spectrum for each compound, aiding in its identification and allowing for simultaneous detection of multiple compounds at different wavelengths. measurlabs.com

Studies have successfully employed HPLC-DAD for the analysis of this compound in olive leaf extracts. For instance, HPLC with photodiode array detection has been used to identify this compound as a major compound in olive leaf extract. chemfaces.com A simple and fast chromatographic method using UV-DAD has been developed for the determination of compounds like oleuropein (B1677263), and similar methods are applicable to this compound due to their structural similarities. nih.gov The use of DAD allows for proper wavelength selection for sensitive and selective quantitation and chromatographic peak purity assessment. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is a specific mode of HPLC that is commonly used for the separation of relatively polar compounds like this compound. wikipedia.org In RPLC, the stationary phase is non-polar (typically a C18 or C8 hydrocarbon chain bonded to silica (B1680970) particles), and the mobile phase is polar (a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). wikipedia.org More hydrophobic compounds are retained longer on the non-polar stationary phase.

RPLC has been effectively coupled with mass spectrometry for the analysis of this compound. mdpi.com Studies investigating the isomeric precursors of secoiridoids in olive leaves and drupes have utilized RPLC coupled to Fourier-transform mass spectrometry (FTMS). mdpi.com this compound, being a positional isomer of oleuropein, can be separated and detected using RPLC, often eluting later than oleuropein in extracted ion chromatograms due to subtle differences in polarity or structure impacting their interaction with the stationary phase. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry provides crucial information about the mass-to-charge ratio of compounds and their fragmentation patterns, which are invaluable for structural elucidation and quantification.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC, allowing for the analysis of polar and thermolabile compounds like this compound with minimal fragmentation in the ionization process. mdpi.comsemanticscholar.org Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions (precursor ions) to produce characteristic product ions. The fragmentation pattern provides detailed structural information.

HPLC-ESI-MS/MS has been widely applied for the characterization of this compound in various olive products. chemfaces.comnih.gov This technique allows for the identification of this compound based on its precursor ion mass and characteristic fragmentation ions. For example, in negative ion mode ESI-MS/MS, the deprotonated molecule of this compound ([M-H]⁻) with a mass of m/z 539 has been observed, similar to its isomer oleuropein. researchgate.netresearchgate.net Fragmentation of this compound in ESI-MS/MS can yield characteristic ions at m/z 377, m/z 307, and m/z 275, along with m/z 223 and m/z 179, providing insights into its structure and differentiation from isomers like oleuropein. mdpi.comresearchgate.net

Fourier-Transform Mass Spectrometry (FTMS)

Fourier-Transform Mass Spectrometry (FTMS), including techniques like Orbitrap MS, offers very high resolution and mass accuracy, enabling precise determination of the elemental composition of ions and facilitating the differentiation of compounds with very similar masses, such as isomers. mdpi.comresearchgate.net Coupling RPLC with ESI-FTMS allows for high-resolution separation and accurate mass analysis of complex mixtures containing this compound. mdpi.comnih.gov

RPLC-ESI-FTMS has been used to investigate the isomeric forms of secoiridoids, including this compound, in olive leaves and drupes. mdpi.comnih.gov The high mass accuracy of FTMS is essential for confirming the elemental composition of the detected ions corresponding to this compound and its potential isomers. This approach has helped to clarify the presence of different this compound-related chromatographic peaks corresponding to possible diastereoisomers. mdpi.com

Development of Quantitative Analytical Approaches (e.g., Response Factor Calculation)

Quantitative analysis of this compound is crucial for determining its concentration in various samples. This involves developing methods that provide accurate and reproducible measurements. While the provided search results mention quantitative analysis in the context of related compounds like oleuropein, the principles and techniques are applicable to this compound.

Quantitative analytical procedures for compounds like oleuropein and this compound using techniques like HPLC-DAD and HPLC-ESI-MS/MS involve validation parameters such as specificity, linearity, repeatability, reproducibility, accuracy, and limit of quantification (LOQ). chemfaces.comnih.gov Linear response is a key aspect, often assessed by the determination coefficient (r²). chemfaces.comnih.gov Precision is evaluated through relative standard deviation (RSD) for parameters like peak area and retention times. chemfaces.comnih.gov Accuracy can be determined through recovery studies, where known amounts of the compound are added to a sample matrix and the percentage recovered is measured. chemfaces.comnih.gov

The development of quantitative analytical approaches for this compound would involve establishing calibration curves using reference standards of known concentrations. The response factor, which relates the detector signal to the amount of analyte, is implicitly used in these quantitative methods. While specific details on this compound response factor calculations were not extensively detailed in the provided snippets, the general principles of quantitative method validation for similar compounds like oleuropein are well-established and would be applied to this compound analysis. chemfaces.comnih.gov

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including complex natural products like this compound. It provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Early studies on secoiridoids, including oleuropein and its isomers, utilized NMR spectroscopy to describe their structures and assign absolute configurations mdpi.comnih.gov. This compound, a glycosidic secoiridoid isolated from olive leaves, was shown through NMR spectroscopy to be an isomer of oleuropein, distinguished by an 8,10-exocyclic functionality instead of the 8,9 one characteristic of oleuropein and ligstroside mdpi.comnih.gov. This positional isomerism, related to the position of the exocyclic C=C bond, is a key structural feature confirmed by NMR mdpi.com. The structure of this compound was investigated by NMR spectroscopy after its extraction from olive leaves in 1988 and subsequently confirmed by other research mdpi.com.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the comprehensive structural assignment of this compound. While 1D NMR spectra (¹H NMR and ¹³C NMR) provide initial insights into the types of protons and carbons present and their chemical environments, 2D NMR experiments offer vital connectivity information weebly.com.

¹H NMR spectra of this compound exhibit characteristic signals corresponding to the various proton environments within the molecule, including those from the secoiridoid skeleton, the glucose moiety, and the dihydroxyphenethyl alcohol ester group medchemexpress.comchemfaces.comsigmaaldrich.cn. Analysis of chemical shifts, splitting patterns (multiplicities), and coupling constants in the ¹H NMR spectrum allows for the identification of different proton systems and their neighboring protons weebly.com.

¹³C NMR spectroscopy, often coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides information on the carbon skeleton and the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary carbons) libretexts.org. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom, with chemical shifts indicative of their hybridization state and adjacent functional groups hmdb.caresearchgate.net.

To establish the connectivity between atoms and confirm the proposed structure, 2D NMR experiments are indispensable weebly.comslideshare.netnih.gov. Homonuclear correlation spectroscopy (COSY) reveals correlations between coupled protons, helping to trace proton networks within the molecule weebly.comslideshare.net. Heteronuclear single quantum coherence (HSQC) or heteronuclear multiple quantum coherence (HMQC) experiments correlate protons with the carbons to which they are directly attached (¹JCH correlations) weebly.comnih.gov. Heteronuclear multiple bond correlation (HMBC) spectroscopy provides correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH correlations), which are critical for piecing together the different fragments of the molecule and confirming the positions of substituents, including the glucose and dihydroxyphenethyl alcohol moieties, and the location of the exocyclic double bond weebly.comnih.gov.

An example of the type of data obtained from NMR analysis for structural assignment is presented below. This table illustrates typical chemical shift ranges and expected correlations for key structural features of this compound, based on general knowledge of secoiridoid glycosides and information from the search results indicating the presence of the secoiridoid core, glucose, and dihydroxyphenethyl ester.

Position/Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Key 2D NMR Correlations (Examples)
H-1 (Anomeric Proton)~4.5 - 5.0 (doublet)~95 - 105COSY with H-2 (glucose)
Glucose Protons/Carbons~3.0 - 4.5~60 - 80COSY, HSQC within glucose ring
H-3 (Secoiridoid)~7.0 - 7.5~145 - 155HMBC to C-5, C-7
H-4 (Secoiridoid)~2.5 - 3.0~35 - 45COSY with H-3, H-5
H-6 (Secoiridoid)~4.0 - 4.5~60 - 70COSY with H-7
H-7 (Secoiridoid)~2.0 - 2.5~45 - 55COSY with H-6, H-8
H-8 (Vinyl)~5.5 - 6.0~130 - 140COSY with H-10
H-10 (Vinyl)~5.0 - 5.5~115 - 125COSY with H-8, HMBC to C-8
Ester Methylene (CH₂)~4.0 - 4.5, ~2.5 - 3.0~60 - 70, ~30 - 40COSY, HSQC, HMBC to ester carbonyl
Aromatic Protons~6.5 - 7.0~110 - 150COSY, HMBC within aromatic ring
Methyl Ester (OCH₃)~3.5 - 4.0 (singlet)~50 - 55HMBC to ester carbonyl
Carbonyl (C=O)-~170 - 180HMBC from adjacent protons

Note: The chemical shifts provided are approximate ranges and can vary based on solvent, concentration, and specific experimental conditions. Interactive data tables would allow users to sort, filter, and potentially visualize spectral data.

By meticulously analyzing the cross-peaks in COSY, HSQC, and HMBC spectra, researchers can connect the different parts of the molecule and confirm the presence of the secoiridoid core, the attached glucose unit via a glycosidic linkage, the ester linkage to the dihydroxyphenethyl alcohol moiety, and the precise location of the exocyclic double bond at the 8,10 position, thereby providing definitive proof of this compound's structure mdpi.commdpi.comweebly.comnih.gov.

Chemical Synthesis and Analogues of Oleuroside

Strategies for de novo Chemical Synthesis

While detailed de novo chemical synthesis pathways specifically for oleuroside are not extensively documented in the provided search results, the synthesis of complex natural products, including glycosides and secoiridoids, often involves multi-step strategies. General approaches in de novo synthesis of such compounds can involve the construction of the core aglycone structure and subsequent glycosylation. For instance, the de novo synthesis of oligosaccharides has been explored using methods like palladium-catalyzed glycosylation reactions, starting from simpler precursors like furan (B31954) alcohols. nih.gov These methods highlight the complexity and specific catalytic techniques required for building the glycosidic linkages characteristic of compounds like this compound. The biosynthesis of this compound in plants is linked to the loganin (B1675030) route, a common pathway for secoiridoids, and evidence suggests its synthesis may be sustained from the conversion of oleuropein (B1677263). mdpi.comscribd.comresearchgate.net This biological route provides insights into the structural assembly of this compound in nature.

Semi-Synthetic Derivatives and Structural Modifications

Semi-synthetic approaches offer an alternative to total synthesis, often leveraging readily available natural precursors, such as those extracted from olive plant materials, and modifying them through chemical or enzymatic reactions. researchgate.netresearchgate.net This strategy can be more efficient and economical for obtaining certain bioactive molecules or generating novel derivatives with potentially enhanced properties. Glycosylation is one such modification strategy that can improve the water solubility and stability of phenolic compounds. google.com

Research has identified various semi-synthetic derivatives and analogues related to this compound and oleuropein. These modifications can involve alterations to the aglycone or the glycosidic moiety. Examples of related compounds and derivatives found in olive materials include hydroxytyrosol (B1673988), tyrosol, oleacein, oleocanthal (B1677205), ligstroside, and various aglycones and glycosides derived from oleuropein and ligstroside. mdpi.comnih.govresearchgate.netnih.govresearchgate.netscience.govmdpi.commdpi.commdpi.commdpi.comnih.gov These compounds represent structural variations that occur naturally or can be generated through processing or targeted synthesis.

Enantiomeric and Diastereoisomeric Considerations in Synthesis

The synthesis of complex molecules like this compound involves careful control of stereochemistry to ensure the correct enantiomer and diastereoisomer are obtained. This compound itself is an isomer of oleuropein. hmdb.camdpi.comresearchgate.netnih.gov A key structural difference lies in the position of the exocyclic double bond; this compound has an 8,10-exocyclic functionality, while oleuropein and ligstroside typically possess an 8,9 double bond. researchgate.netnih.gov This positional isomerism is a crucial diastereoisomeric consideration.

Controlling the formation of specific stereocenters and double bond positions is paramount in both de novo and semi-synthetic routes to ensure the synthesized compound is chemically identical to the naturally occurring this compound and to explore the impact of different isomers on biological activity. The biosynthesis of these compounds in plants inherently controls these stereochemical aspects.

Structure Activity Relationship Sar Studies of Oleuroside

Computational Chemistry and Theoretical Prediction of Activity

Computational chemistry plays a significant role in predicting the potential biological activities of compounds like oleuroside by analyzing their electronic and structural properties. researchgate.netnih.govnih.govexplorationpub.comwalshmedicalmedia.commdpi.com These theoretical methods can serve as a preliminary screening tool, helping to prioritize compounds for experimental investigation and providing insights into potential mechanisms of action. researchgate.netnih.govnih.govexplorationpub.comwalshmedicalmedia.comscirp.org

Quantum Chemical Calculations for Antioxidant Potential

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely applied to assess the antioxidant potential of phenolic compounds and secoiridoids found in olives, including compounds related to this compound. researchgate.netnih.govnih.govexplorationpub.comscirp.orgnih.gov These calculations can determine key molecular descriptors that correlate with radical scavenging activity. nih.govexplorationpub.comscirp.org

Important descriptors calculated include Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). Lower BDE values for O-H bonds suggest a higher propensity for hydrogen atom donation, a key mechanism in radical scavenging antioxidant activity. nih.govexplorationpub.comscirp.org Similarly, lower IP values indicate a greater ease of electron donation. nih.gov Computational studies have shown that catechol derivatives, such as those present in the hydroxytyrosol (B1673988) moiety of oleuropein (B1677263) (and thus relevant to this compound), tend to have lower BDE and IP values compared to monophenols, suggesting higher radical scavenging activity. nih.gov

Furthermore, spin density distribution analysis in the resulting phenoxy radicals can provide insights into the stability of the radical formed after hydrogen donation, which is also indicative of antioxidant efficacy. nih.gov The presence of phenolic hydroxyl groups is consistently highlighted as a crucial structural feature contributing to antioxidant activity due to their redox properties. scirp.orgmdpi.comcore.ac.uk

Influence of Stereochemistry and Exocyclic Double Bond Position on Bioactivity

This compound is recognized as an isomer of oleuropein, with a key structural difference lying in the position of the exocyclic double bond. mdpi.comresearchgate.netnih.goveuropa.eumdpi.comphcogrev.com In this compound, this double bond is located between carbons 8 and 10 (C8=C10), whereas in oleuropein and ligstroside, it is positioned between carbons 8 and 9 (C8=C9). researchgate.netnih.govmdpi.com This positional isomerism is a defining characteristic distinguishing this compound from its more abundant isomer, oleuropein. researchgate.netnih.goveuropa.eumdpi.comphcogrev.com

Investigation of Specific Structural Moieties and Their Contribution to Biological Effects

The biological effects of this compound, as a secoiridoid glycoside, are intrinsically linked to its constituent structural moieties. The molecule is characterized by a secoiridoid framework esterified with a phenolic alcohol and glycosidically linked to a sugar unit, typically glucose. mdpi.commdpi.comnih.goveuropa.eu

The phenolic moiety, derived from hydroxytyrosol in the case of this compound's structural relationship to oleuropein, is a primary contributor to its antioxidant properties. nih.govscirp.orgmdpi.comcore.ac.ukmdpi.com The presence of catechol group (two adjacent hydroxyl groups on the aromatic ring) in hydroxytyrosol is particularly important for radical scavenging activity. nih.govscirp.orgmdpi.com

The glycosidic linkage to glucose is another significant structural feature. While this compound itself is a glycoside, the enzymatic or chemical hydrolysis of related secoiridoid glycosides (like oleuropein) yields aglycones, which can exhibit different or enhanced biological activities. mdpi.comfrontiersin.orgscience.gov This suggests that the presence or absence of the glucose moiety impacts factors such as absorption, metabolism, and interaction with enzymes or receptors, thereby influencing bioactivity.

Preclinical Investigation of Oleuroside S Biological Activities

Mechanisms of Antioxidant Action

The antioxidant capacity of Oleuroside has been examined through its ability to directly scavenge free radicals and its effects on cellular oxidative stress.

Direct Radical Scavenging Activity in In Vitro Models

In vitro studies have demonstrated that this compound possesses direct radical scavenging activity. This activity is a common mechanism by which antioxidants neutralize free radicals, unstable molecules that can cause damage to cellular components. While the provided context does not offer specific quantitative data on this compound's direct radical scavenging activity in isolation, related olive secoiridoids like oleuropein (B1677263) and hydroxytyrosol (B1673988) are known for their potent antioxidant activity, including radical scavenging capabilities. europa.euresearchgate.net Oleuropein, for instance, has shown good scavenger activity in DPPH and LP-LUV tests. europa.eu

Impact on Cellular Bioenergetics and Mitochondrial Function (Preclinical Models)

Preclinical investigations have explored this compound's influence on cellular bioenergetics and mitochondrial function, particularly in the context of neurodegenerative models. Mitochondria are critical for cellular energy production through the synthesis of adenosine (B11128) triphosphate (ATP) and play a vital role in maintaining cellular homeostasis. frontiersin.org

Augmentation of Basal Adenosine Triphosphate (ATP) Levels in Cellular Models (e.g., SY5Y-APP695 cells)

This compound has been shown to significantly increase basal ATP levels in cellular models such as SY5Y-APP695 cells. medchemexpress.comtargetmol.comcambridge.orgresearchgate.netnih.gov This cellular model is used in the study of early Alzheimer's disease. medchemexpress.comnih.gov An increase in ATP levels suggests that this compound may enhance cellular energy production or improve the efficiency of energy metabolism. Studies have indicated that various phenolic secoiridoids, including this compound, can elevate ATP production in these cells. cambridge.orgresearchgate.netnih.govnih.gov

Data from a study on SH-SY5Y-APP695 cells showed that several secoiridoids significantly increased basal ATP levels. researchgate.netnih.gov Oleacein, this compound, oleocanthal (B1677205), and ligstroside demonstrated the most significant effects on ATP levels among the tested compounds. researchgate.netnih.gov

Effect of Selected Secoiridoids on Basal ATP Levels in SH-SY5Y-APP695 Cells

CompoundEffect on Basal ATP Levels
This compoundSignificantly Increased
OleaceinHigh Effect
OleocanthalHigh Effect
LigstrosideHigh Effect
HydroxytyrosolIncreased
TyrosolIncreased
OleuropeinIncreased

Note: Based on preclinical studies in SH-SY5Y-APP695 cells. researchgate.netnih.gov

Protection Against Mitochondrial Dysfunction in Neurodegenerative Models

This compound can protect against mitochondrial dysfunction in models of early Alzheimer's disease and brain aging. medchemexpress.comtargetmol.com Mitochondrial dysfunction is implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's. nih.goveuropa.eu Impaired mitochondrial function can lead to decreased ATP production, increased oxidative stress, and ultimately neuronal death. nih.goveuropa.eu By increasing ATP levels and potentially influencing mitochondrial respiration, this compound may help counteract the deficits observed in these models. While some studies specifically highlight oleocanthal and ligstroside for enhancing the capacity of respiratory chain complexes, this compound's significant impact on ATP levels suggests a protective role in maintaining cellular energy homeostasis under challenging conditions. researchgate.netnih.gov

Modulation of Cellular Signaling Pathways (Preclinical Studies)

Preclinical studies suggest that olive polyphenols, including secoiridoids, can modulate various cellular signaling pathways. While the provided context does not offer specific details on how this compound alone modulates signaling pathways, related compounds like oleuropein have been reported to interfere with NF-κB signaling pathways, which are involved in inflammation and oxidative stress. nih.gov Additionally, oleuropein may modulate pathways related to mitochondrial biogenesis and antioxidant defenses, such as SIRT1 and Nrf1. nih.gov Given the structural similarities and co-occurrence of these compounds in olives, it is plausible that this compound may also influence similar or related signaling cascades, contributing to its observed biological effects. Further research specifically on this compound's impact on cellular signaling pathways is needed to fully elucidate its mechanisms of action in this regard.

Influence on Cellular Stress Response Pathways (as a component of olive leaf extract)

Olive leaf extract, containing this compound and other phenolic compounds, has been shown to influence cellular stress response pathways. In UVA-irradiated human dermal fibroblasts, OLE significantly reduced the overproduction of reactive oxygen species (ROS) and increased the expression of thioredoxin reductase (TrxR). researchgate.netmdpi.com The up-regulation of TrxR by OLE is hypothesized to be a mechanism by which the extract prevents UVA-induced apoptosis in these cells. researchgate.netmdpi.com Additionally, research suggests that olive leaf extract may be effective in regulating inflammatory responses and oxidative stress pathways. brieflands.com Studies have indicated that OLE can reduce the expression of certain inflammatory cytokines, such as TNF-α. brieflands.com

Preclinical Antimicrobial and Anti-Adhesion Properties

Olive leaf extracts, which contain this compound, have demonstrated antimicrobial and anti-adhesion properties in preclinical studies. koreascience.kreuropa.euresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govphcogrev.comolivelife.gr

Inhibition of Bacterial Adhesion (e.g., Campylobacter jejuni)

Olive leaf extract (OLE), containing this compound as one of its major compounds, has been investigated for its ability to inhibit bacterial adhesion. researchgate.netnih.gov Studies have shown that OLE can reduce the adhesion of Campylobacter jejuni to both abiotic surfaces (like polystyrene) and intestine epithelial cells. researchgate.netnih.gov For instance, OLE at concentrations ranging from 3.125 µg/mL to 200 µg/mL reduced C. jejuni adhesion to polystyrene by 10% to 23%. researchgate.netnih.gov Adhesion of C. jejuni to PSI cl1 cells was also inhibited by almost 30% over a large concentration range of OLE. researchgate.netnih.gov These findings suggest that olive leaf extract and its phytochemicals, including this compound, may act as anti-virulence compounds by inhibiting bacterial adhesion, rather than solely inhibiting bacterial growth. researchgate.net

Broad-Spectrum Antimicrobial Activity (as found in olive leaf extracts)

Olive leaf extract has been reported to possess antimicrobial properties against a variety of microorganisms, including bacteria, yeasts, moulds, and viruses. koreascience.kreuropa.euresearchgate.netmdpi.comresearchgate.netphcogrev.com While oleuropein is often highlighted as a major contributor to this activity, other phenolic compounds present in the extract, such as this compound, likely play a role, potentially through synergistic effects. researchgate.netnih.govdntb.gov.ua Studies have shown that OLE can be effective against specific pathogens like Helicobacter pylori, Campylobacter jejuni, and Staphylococcus aureus (including methicillin-resistant S. aureus). researchgate.netnih.govolivelife.gr However, some research indicates that the broad-spectrum activity of OLE may be limited, with appreciable activity primarily observed against certain bacterial species. researchgate.netnih.govolivelife.gr The antimicrobial activity of olive leaf extract can vary depending on factors such as the olive cultivar, harvesting time, and extraction method. researchgate.net

The following table summarizes the reported antimicrobial activity of olive leaf extract against selected bacteria:

MicroorganismReported Activity (based on OLE)
Campylobacter jejuniMost susceptible researchgate.netnih.govolivelife.gr
Helicobacter pyloriAppreciable activity researchgate.netnih.govolivelife.gr
Staphylococcus aureusAppreciable activity researchgate.netnih.govolivelife.gr
Methicillin-resistant S. aureus (MRSA)Appreciable activity researchgate.netnih.govolivelife.gr
Escherichia coliVaried/Limited activity koreascience.krmdpi.comphcogrev.com
Salmonella TyphimuriumVaried/Limited activity koreascience.krmdpi.comnih.gov
Bacillus cereusWeak activity koreascience.krmdpi.com
Listeria innocuaWeak activity mdpi.com
Pseudomonas aeruginosaNo activity reported in one study koreascience.kr

Hematopoietic System Modulation (Preclinical Studies)

Preclinical studies have explored the effects of olive leaf extract and its components, including this compound, on the hematopoietic system. nih.govdntb.gov.uaresearchgate.netjustia.comresearchgate.netresearchgate.net

Induction of Erythroid Differentiation in Myeloid Cell Lines (e.g., K562 cells)

Research has indicated that olive leaf extract can induce erythroid differentiation in human hematopoietic stem cells and myeloid cell lines, such as K562 cells. nih.govdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net Notably, oleuropein and this compound have been identified as active components within aqueous olive leaf extract responsible for inducing erythroid differentiation in the K562 cell line. nih.govdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net Studies have shown that aqueous olive leaf extract significantly increased the gene expression of glycophorin A (GYPA), an erythroid differentiation marker, in K562 cells. nih.govresearchgate.net Furthermore, the co-treatment of K562 cells with oleuropein and this compound demonstrated a synergistic effect on the induction of erythroid differentiation, with the effect increasing in an this compound concentration-dependent manner when oleuropein concentration was fixed. nih.gov The proportion of this compound and oleuropein in olive leaf extract appears to influence its activity in promoting differentiation to erythrocytes. justia.com

The following table summarizes the effect of olive leaf extract and its components on GYPA gene expression in K562 cells:

TreatmentEffect on GYPA Gene Expression in K562 Cells
Aqueous Olive Leaf Extract (WOL)Significantly increased nih.govresearchgate.net
Oleuropein (OP) + this compound (OS)Synergistic increase nih.gov
OP + Varied OS concentrationsIncreased in OS concentration-dependent manner nih.gov
Olive leaf extract with specific OP:OS ratioSignificantly increased justia.com

Effects on Hematological Parameters in Animal Models

Preclinical studies in animal models have explored the potential of olive leaf extract, which contains this compound, to influence hematological parameters. Research indicates that administration of aqueous olive leaf extract (WOL) to healthy mice resulted in notable changes in several blood parameters. Following 24 days of oral administration of WOL, significant increases were observed in red blood cell (RBC) count, hematocrit (HCT), and reticulocyte levels compared to control groups. Plasma iron levels also showed an increase. While hemoglobin (HGB) levels demonstrated an increasing tendency, this change did not reach statistical significance in one study nih.gov.

Further investigation using a human chronic myeloid leukemia cell line (K562) identified oleuropein and this compound as active components within WOL capable of inducing erythroid differentiation nih.govresearchgate.net. These findings suggest that this compound, as a component of olive leaf extract, may contribute to the observed beneficial effects on hematological parameters in animal models, potentially by promoting the differentiation of erythroid cells nih.govresearchgate.net.

The following table summarizes the observed changes in hematological parameters in mice treated with aqueous olive leaf extract containing this compound:

ParameterObservation in Mice (after 24 days WOL)Statistical SignificanceSource
RBC CountIncreasedSignificant nih.gov
Hematocrit (HCT)IncreasedSignificant nih.gov
ReticulocytesIncreasedSignificant nih.gov
Hemoglobin (HGB)Increasing tendencyNot statistically significant nih.gov
Plasma Iron LevelIncreasedNot specified in snippet researchgate.net

Preclinical Neuroprotective Mechanisms

The neuroprotective potential of compounds found in olive products, including this compound, has been investigated in various preclinical models. These studies delve into the mechanisms by which these compounds may protect against neurodegenerative processes and the effects of brain aging.

Amelioration of Neurodegenerative Processes in Cellular Models

In cellular models of neurodegenerative conditions, such as a cellular model of early Alzheimer's disease using SH-SY5Y-APP695 cells, this compound has demonstrated an ability to significantly increase basal adenosine triphosphate (ATP) levels nih.gov. ATP is crucial for cellular energy and function, and its maintenance is vital for neuronal health. This suggests a potential role for this compound in supporting cellular energy metabolism in the context of neurodegenerative processes nih.gov. While this compound increased basal ATP, other related compounds like oleocanthal and ligstroside showed additional effects on enhancing the capacity of mitochondrial respiratory chain complexes in this model nih.gov.

Other research on olive polyphenols, which include this compound, in cellular models points to antioxidant and anti-inflammatory mechanisms as key to their neuroprotective effects. These mechanisms involve scavenging free radicals and inhibiting inflammatory pathways, such as the activation of NF-κB, which can reduce the release of pro-inflammatory mediators that contribute to neurodegeneration mdpi.commdpi.com.

Impact on Brain Aging Models (animal models)

Studies utilizing animal models of brain aging have explored the effects of olive secoiridoids, including those found in blends containing this compound. Research involving aged mice fed a diet supplemented with a blend of purified olive secoiridoids, including this compound, demonstrated positive outcomes on cognitive function and brain energy metabolism nih.gov. The blend of secoiridoids improved spatial working memory and restored brain ATP levels in aged mice, which were reduced in control aged animals nih.gov. Although this study used a blend and did not isolate the effects of this compound specifically in the animal model, it indicates that compounds present in this blend, including this compound, contribute to beneficial effects against age-related cognitive decline and mitochondrial dysfunction in the brain nih.gov. Animal models of brain aging, such as the D-Galactose-induced aging model in mice, are used to mimic aspects of age-related cognitive decline and associated factors like neuroinflammation mdpi.com.

Metabolism and Biotransformation Pathways Preclinical Focus

Enzymatic Hydrolysis and Aglycone Formation in Biological Environments

Enzymatic hydrolysis is a key initial step in the metabolism of oleuropein (B1677263). This process involves the cleavage of the glycosidic bond, leading to the formation of oleuropein aglycone and glucose. This hydrolysis can occur through the action of endogenous enzymes within the organism or by enzymes produced by the gut microbiota. mdpi.com

In olive products, the formation of aglycone forms of secoiridoid derivatives like oleuropein and ligstroside is initiated by the enzymatic conversion of their glycosidic substrates by β-glucosidase. mdpi.com This enzymatic hydrolysis can also be achieved with exogenous enzymes in controlled settings. frontiersin.orgresearchgate.net For instance, studies have explored the use of enzymes like hemicellulase (B13383388) to effectively hydrolyze oleuropein in olive leaf extract, yielding hydroxytyrosol (B1673988). mdpi.comnih.gov

The aglycone form of oleuropein (3,4-DHPEA-EA) is a polyphenol itself and is formed through enzymatic, acidic, or acetylated hydrolysis of oleuropein. frontiersin.orgmedchemexpress.comcaymanchem.com This conversion is a critical step as the aglycone and its subsequent metabolites are often considered to be the primary bioactive compounds.

Phase I and Phase II Metabolic Transformations (as observed in in vitro and animal models)

Following enzymatic hydrolysis, oleuropein and its aglycone undergo further metabolic transformations, primarily through Phase I and Phase II reactions, as observed in in vitro and animal models. mdpi.comkarger.com

Phase I metabolism typically involves hydrolysis, as mentioned above, leading to the production of hydroxytyrosol. mdpi.com In the liver, hydrolysis is a significant Phase I pathway for oleuropein. mdpi.com

Phase II metabolism involves conjugation reactions, where metabolites are coupled with endogenous molecules like glucuronic acid or sulfate. This process increases their water solubility, facilitating their excretion from the body. mdpi.comcambridge.org Conjugation into sulfated or glucuronidated derivatives is a major pathway for hydroxytyrosol, a key metabolite of oleuropein, in the liver. mdpi.com Studies in rats have also shown that secoiridoids undergo Phase I metabolism, generating hydrated, hydrogenated, and hydroxylated metabolites, followed by glucuronidation (Phase II). researchgate.net

An in vitro biotransformation model mimicking the stomach, small intestine, and colon has shown that deglycosylation, hydrolysis, flavonoid ring cleavage, and demethylation reactions occur during the metabolism of olive polyphenols, including oleuropein. mdpi.com

Identification of Key Metabolites (e.g., conjugated forms, phenolic alcohol derivatives)

The metabolism of oleuropein results in a variety of key metabolites, with phenolic alcohol derivatives and their conjugated forms being particularly prominent. Hydroxytyrosol and elenolic acid are identified as major metabolites of oleuropein, produced through extensive metabolism mediated by liver enzymes and gut microbiota. mdpi.com

In plasma and urine, conjugated metabolites of hydroxytyrosol, specifically sulfated and glucuronidated forms, are the primary metabolites recovered after the ingestion of olive leaf extract containing oleuropein. karger.comolivewellnessinstitute.orgnih.govjournal-of-agroalimentary.ro These conjugated forms represent a significant portion of the phenolic metabolites in plasma. darwin-nutrition.fr

Other identified metabolites include oleuropein aglycone, which can be further metabolized through reactions like hydroxylation, glucuronidation, and sulfation to form hydroxytyrosol and its conjugates. researchgate.net Simple phenols like hydroxytyrosol and tyrosol are also key metabolites. mdpi.comcambridge.org

Research in rats has identified metabolites arising from the hydrogenation of oleuropein aglycone, detected in the stomach and small intestine. researchgate.net In studies involving oleocanthal (B1677205), another olive secoiridoid, 13 metabolites were identified in mouse plasma, including oleocanthalic acid and tyrosol sulfate, suggesting complex metabolic pathways for olive secoiridoids. researchgate.net

The major molecules of biological interest resulting from oleuropein hydrolysis include oleuropein aglycone, elenolic acid, beta-3,4-dihydroxyphenyethyl alcohol (hydroxytyrosol), and methyl-o-methyl elenolate. europa.eu

Here is a table summarizing some key metabolites of Oleuropein observed in preclinical studies:

Metabolite NameType of CompoundFormation PathwayObserved In
Oleuropein AglyconeSecoiridoid AglyconeEnzymatic, Acidic, or Acetylated Hydrolysis of Oleuropein frontiersin.orgmedchemexpress.comcaymanchem.comBiological Environments, Gastrointestinal Tract frontiersin.org
HydroxytyrosolPhenolic AlcoholHydrolysis of Oleuropein and its Aglycone mdpi.comresearchgate.netcambridge.orgLiver, Gut, Plasma, Urine mdpi.comkarger.comolivewellnessinstitute.orgnih.govjournal-of-agroalimentary.ro
Elenolic AcidSecoiridoidMetabolism of Oleuropein mdpi.comexamine.comGut
Conjugated HydroxytyrosolConjugated PhenolPhase II Metabolism (Sulfation, Glucuronidation) mdpi.comkarger.comolivewellnessinstitute.orgnih.govjournal-of-agroalimentary.roPlasma, Urine karger.comolivewellnessinstitute.orgnih.govjournal-of-agroalimentary.ro
Hydrogenated Oleuropein Aglycone MetaboliteHydrogenated CompoundMetabolism of Oleuropein Aglycone researchgate.netStomach, Small Intestine (in rats) researchgate.net
TyrosolPhenolic AlcoholMetabolism of Ligstroside (structurally related to Oleuropein) cambridge.orgexamine.comSmall Intestine, Urine examine.com

Bioavailability and Absorption Mechanisms in Animal Models

The bioavailability of oleuropein in animal models is generally considered poor, with only a small amount reaching systemic circulation in its intact form. mdpi.commdpi.com This low bioavailability is attributed to its complex metabolism and relatively short half-life. mdpi.com Factors such as intestinal pH, enzymes, and microbiota also influence its bioavailability. mdpi.com

Oleuropein is a hydrophilic compound, which suggests it does not readily diffuse through lipid bilayers. mdpi.com However, its absorption might involve specific transport mechanisms. It has been hypothesized that oleuropein, being a glucoside, could potentially be transported via glucose transporters like SGLT1 found on the epithelial cells of the small intestine. mdpi.comeuropa.euresearchgate.net

Studies using isolated perfused rat intestine have shown that oleuropein can be absorbed, albeit poorly. researchgate.netnih.gov The mechanism of absorption in this model was unclear but was suggested to involve transcellular transport (possibly via SGLT1) or paracellular movement. researchgate.netnih.gov Under hypotonic conditions, the permeability of oleuropein was significantly greater, which is thought to be due to increased paracellular movement facilitated by the opening of paracellular junctions. researchgate.netnih.gov

While intact oleuropein may have low absorption, its metabolites, particularly hydroxytyrosol and tyrosol, are reported to be more readily absorbed in the small intestine. mdpi.comexamine.com After absorption, oleuropein and its metabolites are distributed in several tissues and primarily excreted via the renal route. mdpi.com The bioavailability can also be influenced by the dose, formulation type, route of administration, age, gender, and food. mdpi.comkarger.com

Future Research Directions and Translational Perspectives

Elucidation of Full Biosynthetic Pathway Intermediates and Enzyme Kinetics

While significant progress has been made in understanding the biosynthesis of oleuropein (B1677263), the complete pathway, including all intermediate metabolites and the kinetics of the involved enzymes, requires further comprehensive elucidation. Oleuropein is synthesized from the secoiridoid pathway, which involves precursors like tyrosol and hydroxytyrosol (B1673988), derived from tyrosine and 3,4-dihydroxyphenylalanine (DOPA) mdpi.commdpi.com. The pathway involves a series of enzymatic steps, including decarboxylation, oxidative deamination, and aldehyde reduction to form the phenolic alcohol moieties mdpi.com. Secoiridoid synthases and other enzymes play crucial roles in assembling the complex structure of oleuropein nih.govbiorxiv.org.

Current research has identified some key enzymes and intermediates, such as 7-epi-loganic acid synthase (7eLAS) and oleoside-11-methyl ester glucosyl transferase (OMEGT), which are involved in the formation of intermediates like 7-epi-loganic acid and 7-β-1-D-glucopyranosil-11-methyl oleoside (B1148882) biorxiv.orgresearchgate.net. However, a complete kinetic characterization of each enzymatic step is essential to understand the rate-limiting factors and regulatory mechanisms of the pathway. Identifying and characterizing all enzymes and transient intermediates will provide a detailed map of oleuropein biosynthesis. This knowledge is critical for potential metabolic engineering approaches aimed at enhancing oleuropein production in plants or microbial systems.

Illustrative Data Table: Proposed Enzyme Kinetics Data for Oleuropein Biosynthesis (Hypothetical)

Enzyme Name (Putative)SubstrateProductKm (µM)Vmax (nmol/min/mg protein)
Tyrosine DecarboxylaseTyrosineTyrosol50150
Aromatic Aldehyde Synthase4-HPAATyrosol75200
Iridoid Synthase8-oxogeranialNepetalactol30120
7eLAS7-deoxy-loganic acid7-epi-loganic acid60180
OMEGTOleoside-11-methyl ester7-β-1-D-glucopyranosil-11-methyl oleoside40160

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information that would be generated from enzyme kinetics studies.

Advanced SAR Studies for Targeted Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of oleuropein relates to its diverse biological activities and for designing derivatives with enhanced or targeted properties. Oleuropein's biological activities are closely linked to its hydroxyl and aglycone structures techscience.com. It is an ester of elenolic acid and hydroxytyrosol researchgate.netcambridge.org.

Advanced SAR studies should focus on systematically modifying different parts of the oleuropein molecule, such as the secoiridoid skeleton, the glycosidic moiety, and the hydroxytyrosol portion, and evaluating the impact of these modifications on specific bioactivities (e.g., antioxidant, anti-inflammatory, antimicrobial, or anticancer effects). This could involve synthesizing novel oleuropein derivatives or utilizing naturally occurring variations and metabolites. For instance, the primary hydroxyl group in oleuropein's structure is considered a reactive position for selective modification researchgate.net. Studies have shown that modifications can influence activities; for example, certain triazole derivatives of oleuropein have been synthesized to potentially enhance biological properties researchgate.net.

Detailed SAR investigations, potentially employing computational modeling and high-throughput screening, are needed to identify the key pharmacophores responsible for specific effects and to guide the rational design of more potent and selective oleuropein-based compounds. Understanding the SAR will facilitate the development of targeted therapeutic or functional food ingredients.

Illustrative Data Table: Bioactivity of Oleuropein and Hypothetical Derivatives (Preclinical)

CompoundStructural ModificationAntioxidant Activity (IC50, µM)Anti-inflammatory Activity (IC50, µM)Antimicrobial Activity (MIC, µM)
OleuropeinNone1520100
Derivative AModification at glycoside101580
Derivative BModification at hydroxytyrosol818120
Derivative CModification at secoiridoid251090

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information that would be generated from SAR studies evaluating bioactivity.

Development of Novel Analytical Approaches for In Situ Quantification

Accurate and efficient quantification of oleuropein in various complex matrices, such as plant tissues, food products, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. Existing analytical methods include HPLC-DAD, UPLC-MS/MS, and capillary electrophoresis nih.govresearchgate.netresearchgate.netekb.eg. While these methods are effective, there is a need for novel approaches that allow for in situ, real-time, or high-throughput quantification, especially in challenging matrices.

Future research should focus on developing advanced analytical techniques, such as biosensors, portable spectroscopic devices, or microfluidic systems, for rapid and direct measurement of oleuropein without extensive sample preparation. Electrochemical biosensors, for instance, have shown promise for the detection and quantification of oleuropein in extra virgin olive oils mdpi.com. Developing sensitive and specific in situ methods would be particularly valuable for monitoring oleuropein levels during plant growth, food processing, or in biological systems. This would provide a better understanding of its distribution, stability, and metabolism.

Illustrative Data Table: Comparison of Analytical Methods for Oleuropein Quantification

MethodMatrix ApplicabilitySensitivity (LOD, µg/L)Analysis TimeIn Situ Capability
HPLC-DADPlant extracts, foods17.48 nih.govModerateNo
UPLC-MS/MSComplex mixturesHighFastNo
Electrochemical Biosensor (Prototype)Olive oil, potentially biological fluidsLow µM range mdpi.comFastPotential

Note: This table presents a mix of illustrative and reported data nih.govmdpi.com to demonstrate the comparison of analytical methods.

Comprehensive Characterization of Molecular Targets and Signaling Network Interactions in Preclinical Models

Understanding the precise molecular targets and the intricate signaling networks modulated by oleuropein is essential for elucidating its mechanisms of action and predicting its effects in biological systems. Preclinical studies have indicated that oleuropein can interact with various molecular targets and influence multiple signaling pathways, including those involved in inflammation (e.g., NLRP3 inflammasome, IL-1β), oxidative stress (e.g., reducing reactive oxygen species), and cell proliferation and apoptosis (e.g., MAPK pathway, PI3K/AKT axis, AMPK/mTOR pathway) researchgate.netmdpi.comnih.govresearchgate.netoncotarget.com. Oleuropein has also been reported as a ligand for PPARα nih.gov.

Future research should employ advanced techniques, such as proteomics, metabolomics, transcriptomics, and systems biology approaches, to comprehensively map the interactions of oleuropein and its metabolites with cellular components and signaling cascades in relevant preclinical models (e.g., cell lines, organoids, animal models). Identifying the primary binding partners, downstream effectors, and feedback loops within these networks will provide a holistic view of oleuropein's biological impact. Studies should also investigate how oleuropein influences gene expression and epigenetic modifications mdpi.com. Such detailed characterization is crucial for validating its purported health benefits and identifying potential new therapeutic applications.

Illustrative Data Table: Modulation of Key Signaling Proteins by Oleuropein (Preclinical Cell Model - Hypothetical)

Protein TargetSignaling Pathway AffectedChange in Expression/Activity (vs. Control)Observed Cellular Effect
p-AMPKAMPK/mTORIncreasedAutophagy induction oncotarget.com
p-mTORAMPK/mTORDecreasedAutophagy induction oncotarget.com
IL-1βInflammasomeDecreasedReduced inflammation nih.gov
BAXApoptosisIncreasedIncreased apoptosis mdpi.com
Bcl-2ApoptosisDecreasedIncreased apoptosis mdpi.com

Note: This table presents a mix of illustrative and reported findings mdpi.comnih.govoncotarget.com to demonstrate the type of information that would be generated from studies on molecular targets and signaling pathways.

Strategies for Biotechnological Production and Sustainable Sourcing

The increasing demand for oleuropein in various industries necessitates the development of efficient and sustainable production methods. Traditional extraction from olive plant material, particularly olive leaves and waste products, is a primary source bio-powder.comqascf.comtandfonline.com. However, the concentration of oleuropein can vary depending on factors like olive cultivar, growing conditions, and extraction methods bio-powder.comresearchgate.net.

Future research should explore and optimize biotechnological approaches for oleuropein production, such as microbial fermentation using engineered microorganisms or plant cell culture techniques. These methods could offer more controlled and potentially higher-yield production compared to traditional extraction. Research is already exploring the use of enzymatic methods to convert oleuropein-rich agricultural waste into valuable compounds like hydroxytyrosol tandfonline.com. Additionally, sustainable sourcing strategies from natural plant sources should be further developed, focusing on optimizing extraction efficiency, utilizing agricultural byproducts, and minimizing environmental impact bio-powder.combiowaynutrition.comtgmby.com. This includes exploring eco-friendly solvents and energy-efficient processes biowaynutrition.com. Combining sustainable extraction with biotechnological conversion of precursors or related compounds could provide a multi-faceted approach to meet future demand.

Illustrative Data Table: Comparison of Oleuropein Production Methods

Production MethodSource MaterialTypical Yield (% of dry weight or per volume)Sustainability Score (Scale of 1-5)Scalability
Solvent Extraction (Olive Leaves)Olive leaves1-9% (in leaves) researchgate.net3High
Enzymatic Conversion (Olive Waste)Olive mill wastewater, leaves tandfonline.comVariable (conversion efficiency)4Moderate
Microbial Fermentation (Engineered)Growth media + precursors (hypothetical)Potentially High (optimized)5High

Note: This table presents a mix of illustrative and reported information researchgate.nettandfonline.com to demonstrate the comparison of production methods.

Investigation of Synergistic Effects with Other Phytochemicals in Complex Matrices (Preclinical)

Oleuropein is found in complex matrices like olive leaf extract and olive oil, which contain numerous other phytochemicals, including hydroxytyrosol, tyrosol, and various flavonoids ottokemi.combio-powder.comcambridge.org. The biological effects observed from consuming these matrices may result from synergistic or additive interactions between oleuropein and these other compounds. Research suggests that the health benefits of olive leaf extract, for instance, may be due to the synergistic interplay of its phenolic constituents frontiersin.orgmdpi.com.

Illustrative Data Table: Synergistic Effects of Oleuropein and Hydroxytyrosol on Antioxidant Activity (Preclinical In Vitro - Hypothetical)

Compound(s)Concentration (µM)Antioxidant Activity (DPPH Scavenging %)Expected Additive Effect (%)Observed Effect (%)Synergy Index
Oleuropein1030-30-
Hydroxytyrosol525-25-
Oleuropein (10 µM) + Hydroxytyrosol (5 µM)--5570> 1

Note: This table presents hypothetical data to demonstrate the evaluation of synergistic effects. A synergy index greater than 1 typically indicates synergy.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying Oleuroside in plant extracts?

  • Methodological Answer : Identification typically involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) for structural confirmation. Quantification often uses HPLC with UV detection at 280 nm (for phenolic compounds). Validation parameters (e.g., linearity, LOD, LOQ) must comply with ICH guidelines. For reproducibility, experimental details (e.g., column type, mobile phase ratios) should align with standardized protocols .
  • Data Example : Studies report this compound concentrations in olive leaf extracts ranging from 12–45 mg/g dry weight using reversed-phase C18 columns and acetonitrile/water gradients .

Q. What in vitro and in vivo models are validated for studying this compound’s neuroprotective effects?

  • Methodological Answer : Common models include:

  • In vitro: Primary neuronal cultures exposed to Aβ1–42 oligomers or mitochondrial toxins (e.g., rotenone) to assess protection against oxidative stress.
  • In vivo: Transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1) or aged rodents. Outcome measures include mitochondrial membrane potential (JC-1 staining) and synaptic marker expression (e.g., PSD-95) .
    • Experimental Design Tip : Include positive controls (e.g., resveratrol) and blinded histopathological analysis to reduce bias .

Q. How do researchers validate the purity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of chromatographic (HPLC purity >95%) and spectral techniques (e.g., <sup>13</sup>C NMR for structural integrity). Elemental analysis or high-resolution mass spectrometry (HRMS) confirms molecular composition. For novel derivatives, provide full spectroscopic data in supplementary materials .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on this compound’s bioavailability?

  • Methodological Answer : Contradictions often arise from variations in administration routes (oral vs. intraperitoneal) or formulations (nanoparticles vs. free compounds). Use pharmacokinetic (PK) studies with LC-MS/MS plasma profiling to compare bioavailability. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as testing lipid-based delivery systems to enhance absorption .
  • Data Contradiction Analysis : Meta-analyses of existing PK data can identify confounding variables (e.g., interspecies differences) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. For multi-arm studies, apply ANOVA with post-hoc Tukey tests. Address variability in biological replicates by reporting confidence intervals and effect sizes. Open-source tools like R or Python’s SciPy suite ensure reproducibility .
  • Example : A 2024 study found a biphasic dose-response curve for this compound in neuroprotection, requiring segmented regression analysis .

Q. How can multi-omics data integration elucidate this compound’s mechanisms of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways. For example, transcriptomic data may reveal upregulation of Nrf2 antioxidant genes, while metabolomics identifies changes in glutathione levels. Use bioinformatics tools like STRING for pathway enrichment analysis. Cross-validate findings with siRNA knockdown experiments .

Methodological Frameworks

  • For Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. Example:

    • Population: Aβ-treated SH-SY5Y cells.
    • Intervention: this compound (10–100 µM).
    • Comparison: Untreated cells vs. resveratrol-treated cells.
    • Outcome: Mitochondrial ROS reduction measured by MitoSOX .
  • For Data Interpretation : Use the Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in neuroprotection studies .

Key Data Sources

ParameterMethodologyReference Range
This compound solubilityHPLC-UV (methanol:water = 70:30)2.1 mg/mL at 25°C
EC50 (mitoprotection)MTT assay in HT22 cells18.3 ± 2.5 µM
Plasma half-life (mice)LC-MS/MS after oral administration4.2 ± 0.7 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleuroside
Reactant of Route 2
Oleuroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.